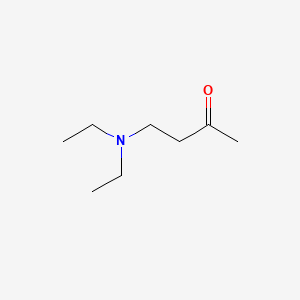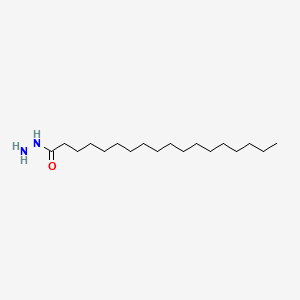
(2E)-3-(1,3,5-トリメチル-1H-ピラゾール-4-イル)-アクリロイルクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a pyrazole ring substituted with three methyl groups and an acryloyl chloride moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
科学的研究の応用
(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride typically involves the reaction of 1,3,5-trimethyl-4-pyrazolecarboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride. The general reaction scheme is as follows:
Starting Material: 1,3,5-Trimethyl-4-pyrazolecarboxylic acid
Reagent: Thionyl chloride (SOCl₂)
Conditions: Reflux
The reaction proceeds with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, resulting in the formation of (2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride.
Industrial Production Methods
On an industrial scale, the production of (2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride may involve continuous flow processes to ensure efficient and safe handling of reagents and products. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反応の分析
Types of Reactions
(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the acryloyl moiety can participate in addition reactions with various electrophiles and nucleophiles.
Polymerization: The compound can undergo polymerization reactions to form polyacryloyl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride group.
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
作用機序
The mechanism of action of (2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride is primarily based on its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules. This reactivity can be harnessed for the development of enzyme inhibitors and other bioactive compounds.
類似化合物との比較
Similar Compounds
- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-dione
Uniqueness
(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride is unique due to the presence of both the pyrazole ring and the acryloyl chloride moiety. This combination imparts distinct reactivity and potential for diverse applications in synthetic chemistry and material science.
特性
IUPAC Name |
(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-6-8(4-5-9(10)13)7(2)12(3)11-6/h4-5H,1-3H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVYSDVZCWVILE-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)/C=C/C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![11H-Benzo[a]carbazole](/img/structure/B1328763.png)





![3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B1328773.png)







